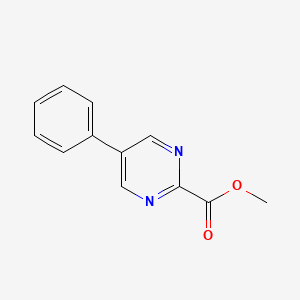
ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine and chlorine atom on the pyridine ring, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate typically involves the esterification of 2-(4-bromo-6-chloropyridin-2-yl)acetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(4-bromo-6-chloropyridin-2-yl)acetic acid+ethanolcatalystethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced compounds.
科学研究应用
Ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique chemical properties.
Material Science: It is employed in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms on the pyridine ring allows the compound to form strong interactions with various biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
相似化合物的比较
Ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and reactivity.
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring, which imparts different chemical and biological properties compared to the pyridine derivative.
属性
分子式 |
C9H9BrClNO2 |
|---|---|
分子量 |
278.53 g/mol |
IUPAC 名称 |
ethyl 2-(4-bromo-6-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-7-3-6(10)4-8(11)12-7/h3-4H,2,5H2,1H3 |
InChI 键 |
RTCLZGSEHFBNMX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)



![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)






![1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13127820.png)
